Welcome to the BenchChem Online Store!
molecular formula C10H10F3NO3 B5797722 N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No. B5797722
M. Wt: 249.19 g/mol
InChI Key: JBVIFDIYLLRZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08617517B2

Procedure details

To 3,5-dimethoxyaniline (20 g, 131 mmol) dissolved in anhydrous tetrahydrofuran (90 mL) was added 4-(dimethylamin) pyridine (1.6 g, 13.1 mmol) and ethyl trifluoroacetate (47 mL, 392 mmol). After refluxing 48 hours, the cooled reaction mixture was concentrated and partitioned between ethyl acetate (300 mL) and 2N hydrochloric acid (100 mL). The ethyl acetate layer is washed with water (100 mL), dried using anhydrous sodium sulfate, and concentrated to yield N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide (31.8 g, 98%) as a pale yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-(dimethylamin) pyridine
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[NH2:6].[F:12][C:13]([F:20])([F:19])[C:14](OCC)=[O:15]>O1CCCC1>[CH3:11][O:10][C:8]1[CH:7]=[C:5]([NH:6][C:14](=[O:15])[C:13]([F:20])([F:19])[F:12])[CH:4]=[C:3]([O:2][CH3:1])[CH:9]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
4-(dimethylamin) pyridine
Quantity
1.6 g
Type
reactant
Smiles
Name
Quantity
47 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (300 mL) and 2N hydrochloric acid (100 mL)
WASH
Type
WASH
Details
The ethyl acetate layer is washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)NC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.8 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.